molecular formula C11H14F3NO B1372796 [4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1152574-77-0

[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1372796
CAS No.: 1152574-77-0
M. Wt: 233.23 g/mol
InChI Key: VCQQCFNUCGTGIP-UHFFFAOYSA-N
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Description

[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine is a chemical compound of interest in scientific research. As a benzenamine derivative featuring a propan-2-yloxy group and a trifluoromethyl substituent, it serves as a versatile building block in medicinal chemistry and drug discovery programs. Researchers utilize this compound primarily as a key synthetic intermediate for the development of novel bioactive molecules. Its structure suggests potential for interaction with various biological targets, though its specific mechanism of action and full spectrum of research applications are subject to ongoing investigation. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQQCFNUCGTGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine is a chemical compound notable for its unique structural features, including a trifluoromethyl group and a propan-2-yloxy moiety. These characteristics contribute to its potential applications in medicinal chemistry and agricultural settings, particularly due to enhanced lipophilicity and biological activity.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C13_{13}H16_{16}F3_{3}N
  • Molecular Weight : Approximately 251.27 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can be monitored through techniques such as thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to several notable effects:

  • Fungicidal Activity : Studies have shown that derivatives of this compound exhibit significant fungicidal properties. For instance, one derivative demonstrated an EC50 value of 0.60 mg/L against corn rust, outperforming the commercial fungicide tebuconazole with an EC50 of 1.65 mg/L.
  • Antidepressant Effects : Similar compounds in the phenylalkylamine class have been associated with psychoactive properties, suggesting potential antidepressant effects.
  • Anticancer Activity : The trifluoromethyl substituent enhances the potency of compounds against various cancer cell lines by modifying their interactions with cellular targets.
  • Antioxidant Properties : The presence of phenolic structures may contribute to antioxidant activities, helping to neutralize free radicals and mitigate oxidative stress.

While specific mechanisms for this compound remain largely unexplored, compounds with similar structures often interact with receptors or enzymes in biological systems. The trifluoromethyl group is particularly important for enhancing biological activity through electronic effects and lipophilicity.

Comparative Biological Activity Table

Activity TypeCompoundEC50/IC50 ValueReference
FungicidalThis compound0.60 mg/L (corn rust)
AntidepressantPhenylalkylaminesN/A
AnticancerTrifluoromethyl derivativesVaries by cell line
AntioxidantPhenolic structuresN/A

Case Studies and Research Findings

Recent studies have highlighted the significance of the trifluoromethyl group in enhancing the biological activity of compounds. For example, research indicated that derivatives lacking this group showed diminished activity against Chlamydia, emphasizing its role in antimicrobial efficacy . Another study demonstrated that modifications to the phenyl group could significantly impact the antichlamydial activity, reinforcing the importance of structural elements in drug design .

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C13H14F3N
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : [4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine

Physical Properties

  • Appearance : Typically a solid or crystalline form.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Pharmacological Studies

The primary application of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine is as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in various neurological processes, including cognition, memory, and inflammation.

Case Study: Neuroprotective Effects

Research has indicated that antagonizing the α7 nAChR may provide neuroprotective effects in models of neurodegenerative diseases. A study demonstrated that administration of this compound reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease .

Treatment of Psychiatric Disorders

The compound's ability to modulate cholinergic signaling has implications for treating psychiatric disorders such as schizophrenia and depression.

Case Study: Schizophrenia Models

In preclinical trials, the use of 4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine was associated with decreased hyperactivity and improved social interaction in rodent models of schizophrenia, suggesting potential therapeutic benefits .

Cancer Research

Emerging studies suggest that the α7 nAChR may be involved in cancer progression. The compound's antagonistic properties could be leveraged to inhibit tumor growth and metastasis.

Case Study: Tumor Growth Inhibition

In vitro studies have shown that treatment with this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as a novel therapeutic agent in oncology .

Table 1: Summary of Research Findings

Application AreaFindingsReference
NeuroprotectionReduced neuroinflammation in Alzheimer's models
Psychiatric DisordersImproved behavior in schizophrenia models
Cancer ResearchInhibition of tumor cell proliferation

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine -CF₃ (2-position), -OCH(CH₃)₂ (4-position) C₁₁H₁₄F₃NO 233.23 High lipophilicity (LogP ~3.2 estimated); potential CNS activity due to trifluoromethyl group .
[4-(tert-Butoxy)-2-(trifluoromethyl)phenyl]methanamine () -CF₃ (2-position), -OC(CH₃)₃ (4-position) C₁₂H₁₆F₃NO 247.26 Increased steric bulk vs. isopropoxy; reduced solubility in polar solvents .
2-[4-(Trifluoromethyl)phenyl]propan-2-amine () -CF₃ (4-position), -C(CH₃)₂ (adjacent to amine) C₁₀H₁₂F₃N 203.21 Known as a trifluoromethyl analog of amphetamine; exhibits stimulant effects .
{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine () -CF₃ (4-position), cyclopropyl group adjacent to amine C₁₁H₁₂F₃N 215.22 Enhanced metabolic stability due to cyclopropyl group; explored in kinase inhibitors .
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine () Oxane (tetrahydrofuran) ring at 4-position, pyridine core C₁₁H₁₆N₂O₂ 208.26 Improved water solubility; used in antiviral research .
[4-(4-Methoxyphenyl)oxan-4-yl]methanamine () Methoxyphenyl and oxane (tetrahydropyran) at 4-position C₁₃H₁₉NO₂ 233.30 Dual substituents enhance hydrogen bonding; studied in GPCR modulation .

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group increases lipophilicity (LogP) in all analogs, but bulky alkoxy groups (e.g., tert-butoxy in ) reduce aqueous solubility compared to smaller substituents like methoxy .
  • Cyclopropyl-containing analogs () balance lipophilicity with metabolic stability, making them favorable in drug design .

Electronic Effects: The electron-withdrawing -CF₃ group decreases the basicity of the amine (-NH₂) in this compound compared to non-fluorinated analogs (e.g., [4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine in ) .

{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine () is prioritized in kinase inhibitor studies due to its rigid structure .

Research Findings and Implications

  • Synthetic Challenges : The trifluoromethyl group complicates synthesis due to its strong electron-withdrawing nature, requiring specialized fluorination techniques (e.g., Balz-Schiemann reaction) .
  • Pharmacological Potential: While this compound itself lacks direct activity data, its structural similarity to patented compounds () suggests utility in designing enzyme inhibitors or antimicrobial agents .

Preparation Methods

Reduction of Aromatic Nitriles to Benzyl Amines

A common and effective approach to prepare substituted benzylamines is the reduction of the corresponding aromatic nitrile precursors.

  • Example: Reduction of 4-bromo-2-(trifluoromethyl)benzonitrile with borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0 °C followed by reflux yields the corresponding benzylamine hydrochloride salt with a 77% yield. The reaction involves careful addition of borane complex at low temperature, stirring, and reflux, followed by aqueous workup and acidification to isolate the amine salt. This method is robust for introducing the methanamine group at the benzylic position adjacent to trifluoromethyl and halogen substituents.
Step Conditions Yield (%) Notes
Borane reduction BH3·Me2S in THF, 0 °C to reflux, 1.5 h 77 Followed by aqueous NaOH extraction
Acidification HCl in ethanol, 0 °C, 1 h - Isolates amine as hydrochloride salt

Nucleophilic Substitution to Introduce Isopropoxy Group

The isopropoxy substituent at the para position relative to the trifluoromethyl group can be introduced via nucleophilic aromatic substitution or by using appropriate substituted phenol derivatives.

  • Typical method: Reaction of 3-(propan-2-yloxy)benzyl chloride with methylamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) in organic solvents such as dichloromethane or toluene leads to the formation of methyl({[3-(propan-2-yloxy)phenyl]methyl})amine derivatives. This reaction proceeds via nucleophilic substitution at the benzylic chloride position, producing the corresponding amine.
Reactants Conditions Solvent Notes
3-(Propan-2-yloxy)benzyl chloride + methylamine Base (NaOH or K2CO3), RT to reflux DCM or toluene Neutralizes HCl formed; nucleophilic substitution

One-Pot Synthesis Using Trifluoromethanesulfinate Salts

Recent advances demonstrate a one-pot synthesis of trifluoromethyl amines using trifluoromethanesulfinate salts (CF3SO2Na), triphenylphosphine (PPh3), and silver fluoride (AgF) in acetonitrile under nitrogen atmosphere.

  • The process involves initial formation of an intermediate with PPh3 and the sulfinate salt, followed by addition of the amine substrate and AgF to promote trifluoromethylation.
  • Reaction conditions are optimized at 50 °C for 5 hours, yielding trifluoromethyl amines in 73–87% yield depending on stoichiometry and time.
  • This method is versatile for preparing trifluoromethyl-substituted amines, potentially adaptable for this compound derivatives by selecting appropriate amine precursors.
Entry Ratio (Substrate:PPh3:AgF) Temperature (°C) Time (h) Yield (%)
1 1:3:3 50 5 51
2 1:3:4 50 5 73
3 1:3:4.5 50 5 85
7 1:3:4.5 50 8 87

Detailed Research Findings

Reaction Optimization and Yields

  • The borane reduction method yields high purity benzylamine hydrochloride salts with good yield (77%) and is scalable.
  • The nucleophilic substitution for isopropoxy introduction is efficient, with continuous flow processes enhancing yield and purity in industrial settings.
  • The one-pot trifluoromethyl amine synthesis offers a streamlined route with yields up to 87%, utilizing mild conditions and avoiding hazardous reagents.

Analytical Characterization

  • Products are typically purified by column chromatography or crystallization.
  • Characterization includes melting point determination, NMR (including ^19F NMR for trifluoromethyl groups), mass spectrometry (ESI-MS), and HPLC-MS for purity and identity confirmation.
  • For example, the benzylamine hydrochloride salt showed a mass peak at m/z 254.09 (M+H)+ and a logP value of 0.92, consistent with expected properties.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Borane Reduction 4-bromo-2-(trifluoromethyl)benzonitrile BH3·Me2S, THF, 0 °C to reflux, acid workup 77 Produces benzylamine hydrochloride salt
Nucleophilic Substitution 3-(Propan-2-yloxy)benzyl chloride Methylamine, NaOH/K2CO3, DCM/toluene High Introduces isopropoxy and amine groups
One-Pot Trifluoromethylation Amine substrate + CF3SO2Na PPh3, AgF, MeCN, 50 °C, 5 h 73–87 Mild, efficient trifluoromethyl amine synthesis

Q & A

Q. What are the common synthetic routes for [4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine, and what factors influence yield optimization?

  • Methodological Answer : A three-step synthesis involving cyclopropane intermediates and acidic deprotection (e.g., tetrahydropyranyl (THP) group removal) is a common approach, yielding ~38% under optimized conditions . Key factors affecting yield include:
  • Reagent stoichiometry : Excess amine reagents improve nucleophilic substitution efficiency in aryl ether formation.
  • Deprotection conditions : Acidic environments (e.g., HCl in dioxane) must balance reaction time to avoid decomposition .
  • Temperature control : Lower temperatures (0–5°C) during intermediate steps minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (400 MHz) confirm regiochemistry and substituent integration. For example, trifluoromethyl groups show distinct downfield shifts (~δ 7.5–7.9 ppm for aromatic protons) .
  • IR spectroscopy : Stretching frequencies for C-F (1100–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidative degradation of the amine group. Liquid derivatives should be kept in amber vials to avoid photolytic cleavage of the propan-2-yloxy moiety .

Advanced Research Questions

Q. How can researchers address low yields in the final deprotection step during synthesis?

  • Methodological Answer :
  • Alternative protecting groups : Replace THP with tert-butoxycarbonyl (Boc), which can be removed under milder acidic conditions (e.g., TFA/DCM) .
  • Catalytic additives : Use scavengers like triethylsilane to trap carbocation byproducts during acid-mediated deprotection .
  • Microwave-assisted synthesis : Reduces reaction time, minimizing decomposition risks .

Q. What strategies resolve contradictions in spectroscopic data when impurities are present?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals from impurities (e.g., residual solvents or regioisomers) .
  • HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients isolate the target compound from polar byproducts .
  • Quantitative ¹⁹F NMR : Exploits the unique chemical shift of trifluoromethyl groups to quantify purity (>95% required for pharmacological studies) .

Q. How does the substitution pattern on the phenyl ring influence reactivity in amination reactions?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., trifluoromethyl) : Enhance electrophilicity at the para position, favoring nucleophilic attack by amines. For example, 4-fluoro substitution increases reaction rates by 1.5× compared to unsubstituted analogs .
  • Steric hindrance : Bulky propan-2-yloxy groups at the 4-position reduce accessibility, requiring polar aprotic solvents (e.g., DMF) to improve diffusion .

Q. How can researchers optimize purification when dealing with by-products?

  • Methodological Answer :
  • Flash chromatography : Use gradients of ethyl acetate/hexane (10–50%) to separate amine derivatives from halogenated impurities .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98%) by exploiting differential solubility .
  • Ion-exchange resins : Capture protonated amine impurities in basic aqueous solutions while eluting the neutral target compound .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example:
  • Hydrochloride salts : Exhibit higher water solubility (e.g., ~50 mg/mL) compared to free bases (<10 mg/mL) due to ionic interactions .
  • Crystallization solvents : Ethanol-derived crystals may trap solvent molecules, altering measured solubility .

Safety and Compliance

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods to handle volatile amines and trifluoromethyl intermediates .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory during deprotection steps .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal to meet EPA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine
Reactant of Route 2
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[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine

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